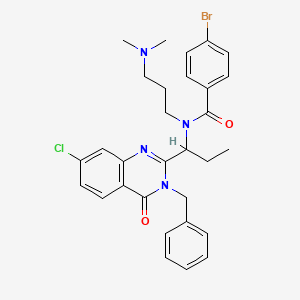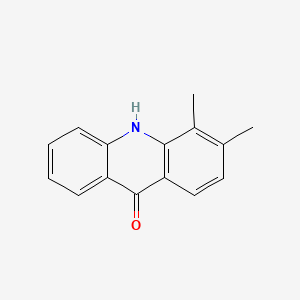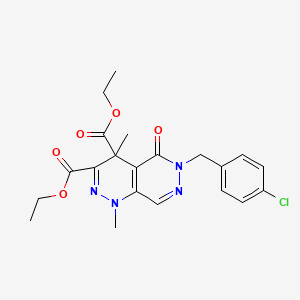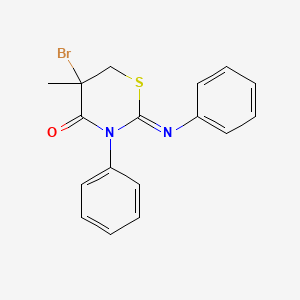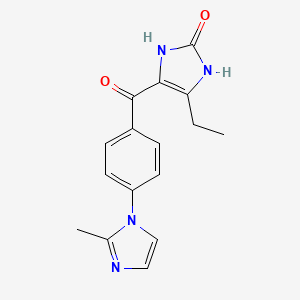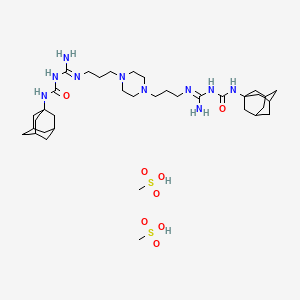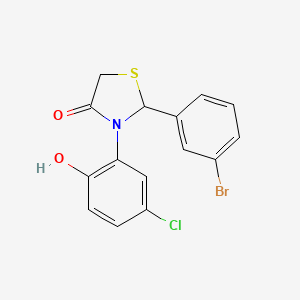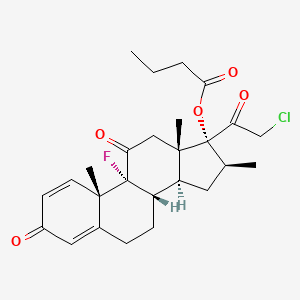
醋酸氯倍他索
描述
醋酸氯倍他索是一种合成皮质类固醇,主要用于皮肤科和眼科。 它以其抗炎和免疫抑制特性而闻名,在治疗湿疹、牛皮癣和各种皮炎等疾病中有效 。 醋酸氯倍他索以乳膏和软膏的形式提供,通常以Eumovate等品牌名称销售 .
科学研究应用
醋酸氯倍他索在科学研究中具有广泛的应用:
化学: 用作研究甾体化学和合成修饰的模型化合物。
生物学: 研究其对细胞过程和基因表达的影响。
医学: 广泛用于临床试验,以评估其治疗炎症和自身免疫性疾病的疗效。
工业: 用于配制局部药物和滴眼液
作用机制
醋酸氯倍他索通过与皮肤和真皮细胞中的胞浆受体结合发挥作用。 这种结合诱导抑制性蛋白的产生,导致前列腺素、激肽、组胺、脂质体酶和其他炎症内源性介质的活性降低 。 该化合物还诱导脂皮素的产生,脂皮素抑制磷脂酶A2,进一步减少炎症 .
类似化合物:
丙酸氯倍他索: 一种更强的皮质类固醇,用于治疗严重的皮肤病。
二丙酸倍他米松: 另一种强效皮质类固醇,具有类似的应用。
糠酸莫米松: 一种作用机制相似但效力不同的皮质类固醇
醋酸氯倍他索的独特性: 醋酸氯倍他索的独特性在于其中等效力,使其适用于治疗轻度至中度炎症性疾病,且副作用最小。 与更强的皮质类固醇不同,它导致皮肤变薄和其他不良反应的风险较低 .
生化分析
Biochemical Properties
Clobetasone butyrate is thought to bind with cytoplasmic receptors in the dermal and intradermal cells and induce inhibitory proteins . This leads to decreased activity of prostaglandins, kinins, histamine, liposomal enzymes, and other endogenous mediators of inflammation .
Cellular Effects
Clobetasone butyrate is used to treat swelling, itching, and irritation on the skin . It can help with skin problems such as eczema, including contact dermatitis, psoriasis, insect bites, and stings . It has been shown to reduce the itchiness and erythema associated with eczema and dermatitis .
Molecular Mechanism
Clobetasone butyrate exerts its effects at the molecular level by binding with cytoplasmic receptors in the dermal and intradermal cells . This binding induces inhibitory proteins, leading to decreased activity of various endogenous mediators of inflammation .
Temporal Effects in Laboratory Settings
In the first few days of using clobetasone butyrate, some people may experience a burning or stinging feeling, but this usually stops after a few days . Long-term use of clobetasone butyrate can lead to thinning of the skin, permanent stretch marks, allergic contact dermatitis, acne, rosacea, and hair growth at the site of application .
Dosage Effects in Animal Models
In animal models, clobetasone butyrate has shown minimal suppression of the Hypothalamic-pituitary-adrenal axis . In an animal model of cutaneous atrophy, it caused less thinning of the epidermis than other steroids .
Metabolic Pathways
Once absorbed through the skin, clobetasone butyrate is handled through pharmacokinetic pathways similar to systemically administered corticosteroids . It is metabolized, primarily in the liver .
Transport and Distribution
Clobetasone butyrate is applied topically and absorbed through the skin . It is then transported through the body via the bloodstream .
Subcellular Localization
Given its mechanism of action, it is likely that it interacts with cytoplasmic receptors in the dermal and intradermal cells .
准备方法
合成路线和反应条件: 醋酸氯倍他索的合成涉及多个步骤,从基本的甾体结构开始。主要步骤包括:
氟化: 在甾体骨架的特定位置引入氟原子。
氯化: 添加氯原子以增强化合物的效力。
酯化: 通过使甾体与丁酸反应形成丁酸酯.
工业生产方法: 醋酸氯倍他索的工业生产通常涉及使用上述步骤的大规模化学合成。 该过程针对高产率和高纯度进行了优化,通常涉及先进的纯化技术,例如重结晶和色谱 .
反应类型:
氧化: 醋酸氯倍他索可以发生氧化反应,特别是在羟基处。
还原: 还原反应可以发生在羰基上,将其转化为羟基。
常用试剂和条件:
氧化剂: 高锰酸钾、三氧化铬。
还原剂: 硼氢化钠、氢化铝锂。
取代试剂: 胺类或硫醇类等亲核试剂.
主要产品:
氧化产物: 酮和羧酸。
还原产物: 醇类。
取代产物: 根据所使用的亲核试剂的不同,各种取代的甾体.
相似化合物的比较
Clobetasol propionate: A much stronger corticosteroid used for severe skin conditions.
Betamethasone dipropionate: Another potent corticosteroid with similar applications.
Mometasone furoate: A corticosteroid with a similar mechanism of action but different potency
Uniqueness of Clobetasone Butyrate: Clobetasone butyrate is unique due to its moderate potency, making it suitable for treating mild to moderate inflammatory conditions with minimal side effects. Unlike stronger corticosteroids, it has a lower risk of causing skin thinning and other adverse effects .
属性
IUPAC Name |
[(8S,9R,10S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32ClFO5/c1-5-6-22(32)33-26(21(31)14-27)15(2)11-19-18-8-7-16-12-17(29)9-10-23(16,3)25(18,28)20(30)13-24(19,26)4/h9-10,12,15,18-19H,5-8,11,13-14H2,1-4H3/t15-,18-,19-,23-,24-,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRAWBYQGRLCEK-AVVSTMBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1(C(CC2C1(CC(=O)C3(C2CCC4=CC(=O)C=CC43C)F)C)C)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(CC(=O)[C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)C)C)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32ClFO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046823 | |
| Record name | Clobetasone butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25122-57-0 | |
| Record name | Clobetasone butyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25122-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clobetasone butyrate [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025122570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clobetasone butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21-chloro-9-fluoro-17-hydroxy-16β-methylpregna-1,4-diene-3,11,20-trione 17-butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.381 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOBETASONE BUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U0H6XI6EO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Clobetasone butyrate?
A: Clobetasone butyrate is a synthetic corticosteroid that exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. [, , , , ] This binding leads to a cascade of events, ultimately influencing gene expression and modulating the inflammatory response.
Q2: How does Clobetasone butyrate modulate the inflammatory response?
A: Upon binding to glucocorticoid receptors, Clobetasone butyrate inhibits the production of inflammatory mediators such as prostaglandins and leukotrienes. [, , , , , ] It also suppresses the migration and activation of inflammatory cells like lymphocytes and neutrophils, thereby reducing inflammation.
Q3: Does Clobetasone butyrate impact DNA synthesis?
A: Yes, research indicates that Clobetasone butyrate can inhibit epidermal DNA synthesis. Studies in hairless mice have demonstrated this effect both at the site of topical application and in distal untreated skin with higher doses. [, ] This inhibition of DNA synthesis contributes to its anti-inflammatory and antiproliferative properties.
Q4: What is the molecular formula and weight of Clobetasone butyrate?
A: The molecular formula for Clobetasone butyrate is C27H32ClFO6, and its molecular weight is 507.0 g/mol. []
Q5: Is there information available on the spectroscopic data for Clobetasone butyrate?
A5: While the provided research does not delve into detailed spectroscopic data, it's important to note that techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are commonly employed for structural characterization of corticosteroids like Clobetasone butyrate.
Q6: How stable is Clobetasone butyrate under different conditions?
A: Clobetasone butyrate exhibits polymorphism and can exist in different crystalline forms, influencing its stability. Research indicates that Form I, the commercially available form, is the most stable at room temperature. [] Additionally, a study investigating a validated HPLC method for Clobetasone butyrate quantification demonstrated its stability under forced degradation conditions, highlighting its suitability for pharmaceutical formulation. []
Q7: Does Clobetasone butyrate exhibit any catalytic properties?
A7: Clobetasone butyrate is primarily known for its pharmacological activity as a corticosteroid, and the provided research doesn't focus on any catalytic properties it might possess. Its primary mechanism involves binding to glucocorticoid receptors, not acting as a catalyst in chemical reactions.
Q8: Have computational chemistry techniques been used to study Clobetasone butyrate?
A8: While the provided research does not detail specific computational studies, it's worth noting that techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling are frequently employed in pharmaceutical research to understand drug-receptor interactions and predict pharmacological activity, and could be applied to Clobetasone butyrate.
Q9: How do structural modifications affect the activity of Clobetasone butyrate?
A: Research comparing Clobetasone butyrate with its close analog, Clobetasol propionate, reveals the impact of structural changes on activity. The alcoholic group in the 11 position of Clobetasone butyrate, compared to the ketonic group in Clobetasol propionate, significantly reduces its potential for systemic activity and epidermal thinning while retaining clinical efficacy. [, , ] This highlights the importance of specific structural features in determining the pharmacological profile of corticosteroids.
Q10: Is there information about the SHE regulations surrounding the use and handling of Clobetasone butyrate?
A10: The provided research focuses on the clinical and pharmacological aspects of Clobetasone butyrate and does not delve into specific SHE regulations. It's essential to consult relevant safety data sheets and regulatory guidelines for comprehensive information regarding safe handling and disposal.
Q11: What types of in vitro and in vivo studies have been conducted to evaluate the efficacy of Clobetasone butyrate?
A: Numerous clinical trials have been conducted to assess the efficacy of Clobetasone butyrate in treating various inflammatory skin conditions, including atopic dermatitis, contact dermatitis, and psoriasis. [, , , , , , ] These studies typically involve comparing Clobetasone butyrate to placebo or other topical corticosteroids, assessing parameters like lesion severity, symptom relief, and patient preference.
Q12: Has Clobetasone butyrate demonstrated efficacy in treating ocular conditions?
A: Yes, Clobetasone butyrate eye drops have been studied in clinical trials for their effectiveness in treating ocular inflammation, allergic conjunctivitis, and anterior uveitis. [, , , , , , ] Studies indicate that it effectively reduces ocular inflammation and provides symptom relief in these conditions.
Q13: Is Clobetasone butyrate effective in treating dry eye in Sjogren syndrome?
A: A study investigated the efficacy and safety of low-dose (0.1%) Clobetasone butyrate eye drops in patients with Sjogren syndrome dry eye. [] The results indicated that this treatment effectively improved corneal and conjunctival staining, reduced HLA-DR expression, and alleviated symptoms compared to placebo.
Q14: What is the safety profile of Clobetasone butyrate?
A: Clobetasone butyrate is generally well-tolerated, particularly when used topically. [, , , , , , ] Its low systemic absorption minimizes the risk of systemic side effects commonly associated with corticosteroids.
Q15: Are there any concerns regarding the long-term use of Clobetasone butyrate?
A: While Clobetasone butyrate is generally safe for short-term use, long-term or high-dose topical application can lead to skin thinning (atrophy), telangiectasia, and other local side effects. [, ] Therefore, it's crucial to use it as directed by a healthcare professional and for the shortest duration necessary to control symptoms.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


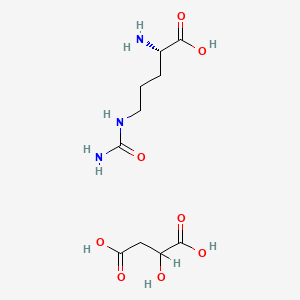
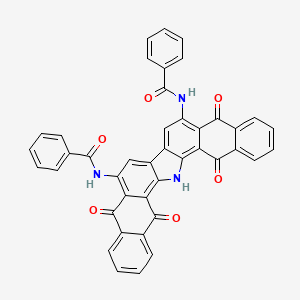

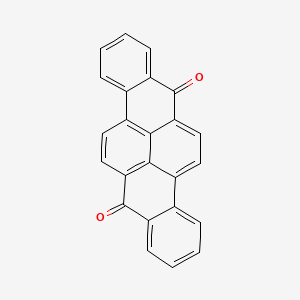
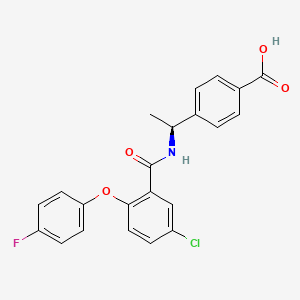
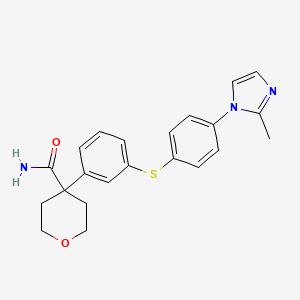
![N-(Benzylsulfonyl)seryl-N~1~-{4-[(Z)-amino(imino)methyl]benzyl}serinamide](/img/structure/B1669119.png)
